molecular formula C21H17F3N2O5 B2921944 methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868225-19-8

methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2921944
CAS No.: 868225-19-8
M. Wt: 434.371
InChI Key: PLEPGYJYOQWHKI-UHFFFAOYSA-N
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Description

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with a unique structure that includes a trifluoromethyl group, an isoquinoline moiety, and an ester functional group

Scientific Research Applications

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the amine with an isocyanate derivative.

    Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Mechanism of Action

The mechanism of action of methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The isoquinoline moiety can bind to specific protein sites, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[1-oxo-2-({[4-fluorophenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate
  • Methyl 2-{[1-oxo-2-({[4-chlorophenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate
  • Methyl 2-{[1-oxo-2-({[4-bromophenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Uniqueness

The presence of the trifluoromethyl group in methyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c1-30-19(28)12-31-17-4-2-3-16-15(17)9-10-26(20(16)29)11-18(27)25-14-7-5-13(6-8-14)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPGYJYOQWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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